molecular formula C23H19N3O2S B5152509 N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide

N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide

Katalognummer B5152509
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: FGLVDNRGXBLNAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide, commonly known as BCA, is a chemical compound with potential biomedical applications. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. BCA has been investigated for its potential use as a therapeutic agent for the treatment of diabetes, obesity, and other metabolic disorders.

Wirkmechanismus

BCA inhibits the activity of N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide by binding to its catalytic site and preventing the dephosphorylation of insulin receptor substrate 1 (IRS-1), a key mediator of insulin signaling. This leads to increased insulin sensitivity and glucose uptake in insulin-sensitive tissues such as muscle and liver, and to reduced hepatic glucose production. BCA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
BCA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity, and to reduce body weight and adiposity in high-fat diet-induced obese mice. It has also been shown to reduce hepatic steatosis and inflammation in these models, and to improve lipid metabolism and mitochondrial function. BCA has been shown to have anti-inflammatory and antioxidant effects, and to protect against oxidative stress-induced damage in various tissues.

Vorteile Und Einschränkungen Für Laborexperimente

BCA has several advantages for use in lab experiments, including its high potency and specificity for N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide inhibition, its relatively low toxicity and side effects, and its ability to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. However, BCA also has some limitations, including its relatively low solubility and stability, its potential for off-target effects on other protein tyrosine phosphatases, and its limited bioavailability and pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for research on BCA and its potential biomedical applications. These include further optimization of its synthesis and formulation for improved pharmacokinetic properties and bioavailability, investigation of its effects on other metabolic pathways and signaling pathways, and evaluation of its safety and efficacy in human clinical trials. Other future directions include the development of novel N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide inhibitors with improved potency, selectivity, and pharmacokinetic properties, and the identification of new targets and pathways for the treatment of metabolic disorders and cancer.

Synthesemethoden

The synthesis of BCA involves several steps, starting from the reaction of 2-aminobenzoxazole with 4-chlorobenzonitrile to form 4-(2-benzoxazolyl)benzonitrile. This intermediate is then reacted with thiourea and a reducing agent to form the corresponding thioamide, which is further reacted with 3,4-dimethylbenzoyl chloride to yield BCA. The synthesis of BCA has been optimized for high yield and purity, and various analytical techniques have been used to confirm its identity and purity.

Wissenschaftliche Forschungsanwendungen

BCA has been extensively studied for its potential use as a therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity, and to reduce body weight and adiposity in high-fat diet-induced obese mice. BCA has also been investigated for its potential use in cancer therapy, as N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide is known to be overexpressed in many types of cancer and to contribute to tumor growth and metastasis.

Eigenschaften

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-14-7-8-17(13-15(14)2)21(27)26-23(29)24-18-11-9-16(10-12-18)22-25-19-5-3-4-6-20(19)28-22/h3-13H,1-2H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLVDNRGXBLNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.